molecular formula C19H13BrF2N2O2 B6547008 1-[(4-bromophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946223-60-5

1-[(4-bromophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B6547008
CAS No.: 946223-60-5
M. Wt: 419.2 g/mol
InChI Key: ABFXZGJHKAGPGY-UHFFFAOYSA-N
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Description

1-[(4-bromophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13BrF2N2O2 and its molecular weight is 419.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.01285 g/mol and the complexity rating of the compound is 602. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF2N2O2/c20-13-5-3-12(4-6-13)11-24-9-1-2-15(19(24)26)18(25)23-17-10-14(21)7-8-16(17)22/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFXZGJHKAGPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=CC(=C2)F)F)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(4-bromophenyl)methyl]-N-(2,5-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, known for its diverse biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H14BrF2N3OC_{17}H_{14}BrF_2N_3O with a molecular weight of approximately 396.21 g/mol. The presence of bromine and fluorine substituents suggests potential interactions with biological targets due to their electronegative nature.

  • Enzyme Inhibition :
    • Studies indicate that dihydropyridines can act as inhibitors of various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). For instance, related compounds have shown selective inhibition towards MAO-B with IC50 values in the low micromolar range .
  • Calcium Channel Modulation :
    • Dihydropyridines are known to function as calcium channel blockers, which can influence cardiovascular functions by reducing vascular resistance and heart rate.
  • Anticancer Activity :
    • Some derivatives exhibit significant anticancer properties. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through caspase activation pathways .

Pharmacological Effects

  • Neuroprotective Effects :
    • Dihydropyridine derivatives have been studied for their neuroprotective effects, particularly in models of neurodegeneration. They may enhance GABA levels in the brain, contributing to their anticonvulsant properties .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it a candidate for further development in treating infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionMAO-B inhibition (IC50 ~0.212 µM)
Calcium Channel BlockingReduced heart rate and vascular resistanceGeneral Knowledge
AnticancerInduction of apoptosis in cancer cells
NeuroprotectionIncreased GABA levels
AntimicrobialActivity against bacterial strainsGeneral Knowledge

Research Findings

  • A study focusing on similar dihydropyridine compounds demonstrated that modifications at the phenyl ring can significantly enhance the biological activity against targeted enzymes .
  • Another research highlighted the potential of using these compounds in multi-target approaches for treating neurodegenerative diseases .

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